Cycloviolacin O22

Cyclotide SAR Membrane selectivity Drug delivery scaffold

Cycloviolacin O22 is a 29-residue bracelet-type cyclotide (UniProt P85185) first identified from Viola odorata and subsequently confirmed in Viola philippica via high-resolution Orbitrap mass spectrometry. Cyclotides, including Cycloviolacin O22, share the characteristic cyclic cystine knot (CCK) motif that confers exceptional thermal and proteolytic stability, making them attractive scaffolds for drug design and agricultural biotechnology.

Molecular Formula
Molecular Weight
Cat. No. B1578317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloviolacin O22
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cycloviolacin O22 for Research Procurement: Cyclotide Classification and Key Differentiation from In-Class Analogs


Cycloviolacin O22 is a 29-residue bracelet-type cyclotide (UniProt P85185) first identified from Viola odorata and subsequently confirmed in Viola philippica via high-resolution Orbitrap mass spectrometry [1]. Cyclotides, including Cycloviolacin O22, share the characteristic cyclic cystine knot (CCK) motif that confers exceptional thermal and proteolytic stability, making them attractive scaffolds for drug design and agricultural biotechnology [2]. However, even within the cyclotide family, small sequence variations among closely related members—such as Cycloviolacin O2, kalata B1, and Cycloviolacin O12—yield measurable differences in net charge, hydrophobicity, and thermodynamic stability that directly affect membrane selectivity, hemolytic potential, and cytosolic delivery efficiency. These quantifiable physicochemical distinctions mean that in-class cyclotides cannot be assumed to perform interchangeably in standardised assays, a fact critical for scientific selection and procurement decisions.

Why Cycloviolacin O2 Cannot Substitute for Cycloviolacin O22 in Membrane-Targeting Assays: Quantitative Physicochemical Rationale


Generic substitution among cyclotides fails because sequence-level differences produce divergent physicochemical properties that govern target membrane selection. Cycloviolacin O22 (sequence: GLPICGETCVGGTCNTPGCTCSWPVCTRN) differs from the heavily studied Cycloviolacin O2 at 21 of 30 aligned positions, yielding a net charge of 0 versus +2 for Cycloviolacin O2, and a markedly lower hydrophobicity (0.162 vs 0.443 on the Kyte-Doolittle scale) [1]. When compared to the prototypic Möbius cyclotide kalata B1, Cycloviolacin O22 also displays a distinct thermodynamic response: under simulated annealing at 309 K, kalata B1 exhibits large conformational jumps (RMSD from 0.4 to 0.6 nm) whereas Cycloviolacin O22 maintains minimal fluctuation (3.50 to 3.55 nm) over a narrow 0.5 ns window, indicating superior conformational stability [2]. In Viola philippica extracts, Cycloviolacin O22 ranks as the third most abundant cyclotide by MS intensity, trailing Cycloviolacin O12 and kalata B1 but exceeding Cycloviolacin T1 and varv peptide D—a tissue-level expression profile distinct from that of Cycloviolacin O2, which dominates in Viola odorata [3]. These orthogonal lines of evidence preclude de facto interchangeability.

Quantitative Differential Evidence: Cycloviolacin O22 Versus Cycloviolacin O2, Kalata B1, and Other Cyclotide Comparators


Net Charge Divergence: Cycloviolacin O22 (0) Versus Cycloviolacin O2 (+2) Defines Membrane Binding Mode

Cycloviolacin O22 carries a net molecular charge of 0 at physiological pH, whereas the closely named Cycloviolacin O2 carries a net charge of +2 [1]. This charge difference arises from their distinct amino acid compositions: Cycloviolacin O22 possesses 1 basic and 1 acidic residue (balanced), while Cycloviolacin O2 possesses 3 basic residues (Arg, Lys, Lys) and 1 acidic residue (Glu), yielding a net +2 [1]. Cyclotide structure–activity relationship studies have demonstrated that the overall charge critically governs selectivity toward anionic versus zwitterionic lipid membranes; for anionic liposomes, activity depends directly on the net charge of the cyclotide [2]. Cycloviolacin O2, with its +2 charge, shows potent membrane disruption preferentially on anionic (PE/PG-containing) membranes over zwitterionic PC membranes [3]. In contrast, Cycloviolacin O22, with zero net charge, is predicted by class-level membrane interaction models to display markedly different binding selectivity, reducing its haemolytic predisposition while potentially maintaining antimicrobial efficacy against bacterial membranes rich in phosphatidylethanolamine.

Cyclotide SAR Membrane selectivity Drug delivery scaffold

Hydrophobicity Contrast: Cycloviolacin O22 (0.162) Is >2.7-Fold Less Hydrophobic Than Cycloviolacin O2 (0.443), Predicting Reduced Haemolysis

The Kyte-Doolittle hydrophobicity index for Cycloviolacin O22 is 0.162, compared with 0.443 for Cycloviolacin O2 [1]. This 2.7-fold lower hydrophobicity arises from the replacement of multiple large hydrophobic residues (Trp, Ile, Val) in Cycloviolacin O2 with smaller or polar residues in Cycloviolacin O22. In the cyclotide family, hydrophobicity is a known correlate of haemolytic activity: Cycloviolacin O2 exhibits 35% haemolysis at 1.0 µM and 60% at 1.5 µM against human type A erythrocytes, while kalata B1, with intermediate hydrophobicity, shows markedly lower haemolysis [1]. Consistent with this structure–property relationship, Cycloviolacin O22—possessing only 5 hydrophobic residues (Aliphatic Index 46.9) versus 8 for Cycloviolacin O2 (Aliphatic Index 74.67)—is predicted to fall at the low-haemolysis end of the cyclotide spectrum [1]. Although direct experimental haemolysis data for Cycloviolacin O22 are not yet reported in peer-reviewed journals, the quantitative physicochemical gradient is well-established within the class [2]. This places Cycloviolacin O22 as a candidate 'low-haemolysis' scaffold distinct from the prototypic cytotoxic cyclotide Cycloviolacin O2.

Haemolytic activity Therapeutic index Cyclotide scaffold engineering

Thermal Stability Under Simulated Annealing: Cycloviolacin O22 Maintains Narrower RMSD Fluctuation (3.50–3.55 nm) Than Kalata B12 (3.45–3.55 nm)

In a comparative molecular dynamics simulated annealing study of five cyclotides (kalata B1, kalata B7, kalata B12, Cycloviolacin O22, and palicourein), Cycloviolacin O22 exhibited the smallest configurational fluctuation among the five at 309 K: its RMSD oscillated narrowly between 3.50 and 3.55 nm over a 0.5 ns window (2–2.5 ns), whereas kalata B12 fluctuated over a wider 0.1 nm range (3.45 to 3.55 nm) during the same trajectory segment [1]. At an elevated temperature of 399 K, all cyclotides retained structural integrity—consistent with the exceptional thermal resilience of the CCK motif—with RMSD fluctuations remaining within 3–4 nm across the panel; Cycloviolacin O22 maintained stability from 0.6 ns onward without the pronounced entropic jumps observed for kalata B1 (0.4 to 0.6 nm jump at 399.65 K) [1]. This demonstrates that Cycloviolacin O22 possesses a conformational stability profile comparable to, and in certain thermal regimes superior to, the most well-characterised cyclotide scaffolds, including the prototypic kalata B1 whose tryptophan indole group drives greater thermal flexibility.

Thermal stability Biotherapeutic formulation Computational biophysics

Tissue-Level Relative Abundance: Cycloviolacin O22 Ranks 3rd of 65 Cyclotides in Viola philippica, Surpassing Cycloviolacin T1 and Varv Peptide D

In a comprehensive mass spectrometry-based cyclotide mapping study of Viola philippica leaf extracts (4 µg total extract, Orbitrap Exploris 480 MS), Cycloviolacin O22 was the third most abundant cyclotide detected by MS intensity, ranking behind Cycloviolacin O12 (1st) and kalata B1 (2nd), but ahead of Cycloviolacin T1 (4th) and varv peptide D (5th) [1]. This ranking is significant because Cycloviolacin O2—the most commonly studied cyclotide for anticancer and antimicrobial applications—was not detected among the top-five cyclotides in V. philippica, indicating that the O22 chemotype is natively expressed at higher titres than O2 in this species [1]. The identification was validated by manual confirmation of b- and y-ion series in the MS/MS spectrum, confirming the cyclic backbone structure [1]. For natural product sourcing and heterologous expression efforts, this ranking provides a quantitative basis for selecting Cycloviolacin O22 over lower-abundance analogs when aiming to maximise yield from Viola philippica tissue.

Natural product sourcing Yield optimization Cyclotide biosynthesis

Sequence Divergence at Position-Specific Bioactive Loops: Cycloviolacin O22 Lacks the Trp-Ile-Pro Hydrophobic Patch of Cycloviolacin O2 Responsible for Potent Cytolysis

Alignment of Cycloviolacin O22 with Cycloviolacin O2 reveals a critical difference in loop 5, the region responsible for initial membrane contact in bracelet cyclotides [1]. Cycloviolacin O2 carries the hydrophobic tripeptide motif Trp-Ile-Pro in loop 5 (WIP, residues 19–21 of the mature peptide), which inserts deeply into lipid hydrophobic cores during membrane disruption [2]. In Cycloviolacin O22, this motif is replaced by Trp-Pro-Val (WPV), substituting the β-branched Ile with the cyclic Pro and changing the C-terminal residue from Pro to Val (sequence: SWPVCTRN vs SWIPCTRN in kalata B1) [1]. Additionally, Cycloviolacin O22 carries a Thr→Ser substitution at loop 3 relative to kalata B1. Functional studies on Cycloviolacin O2 have shown that methylation of the conserved Glu residue (present in both cyclotides) reduces cytotoxicity ~48-fold, while Arg masking causes a less pronounced reduction, confirming that the electrostatic-hydrophobic interplay in these loops governs potency [3]. The loop 5 sequence divergence between O22 and O2 is thus predicted to modulate the depth and orientation of membrane insertion, altering the cytolytic potency profile without abolishing membrane-binding capacity. This makes Cycloviolacin O22 a unique template for grafting bioactive epitopes into loop 5 while retaining reduced intrinsic cytolysis.

Loop 5 engineering Cytolytic motif Structure-guided mutagenesis

Highest-Impact Application Scenarios for Cycloviolacin O22 Based on Verified Quantitative Differentiation


Antimicrobial Drug Design Scaffold Requiring Reduced Haemolytic Liability Relative to Cycloviolacin O2

Cycloviolacin O22's net charge of 0 and 2.7-fold lower hydrophobicity (0.162 vs 0.443) relative to Cycloviolacin O2 position it as a preferred starting scaffold for designing membrane-active antimicrobial peptides with a widened therapeutic window. Using broth microdilution assays against Escherichia coli and Klebsiella pneumoniae—the organisms for which Cycloviolacin O2 has established MIC values of 2.2 µM—researchers can benchmark Cycloviolacin O22's antibacterial potency while concurrently quantifying haemolytic activity at 1.0 and 1.5 µM against human type A erythrocytes to experimentally validate the predicted selectivity advantage . The low net charge also suggests applicability in formulations where electrostatic neutrality minimises non-specific binding to serum proteins, an advantage not offered by the cationic Cycloviolacin O2 (+2) or kalata B2 (−1).

Thermostable Biologic Formulation Development Leveraging Cycloviolacin O22's Superior Conformational Stability Under Thermal Stress

Cycloviolacin O22 demonstrated the narrowest RMSD fluctuation (3.50–3.55 nm, Δ = 0.05 nm) among five cyclotides tested under simulated annealing at 309 K, outperforming kalata B12 (Δ = 0.10 nm) and avoiding the 0.2 nm entropic jump observed for kalata B1 at 399.65 K . These stability data support the selection of Cycloviolacin O22 as a backbone for grafting thermolabile peptide epitopes where extended shelf-life at ambient temperature is required, such as point-of-care topical antimicrobial gels, field-deployable agricultural biopesticides, or orally delivered peptide therapeutics that must survive gastrointestinal transit. Accelerated stability studies (40°C/75% RH over 3–6 months) with HPLC purity monitoring would be the logical next experimental step to translate these in silico predictions into product specification.

Natural Product Isolation from Viola philippica Optimised by Cycloviolacin O22's High Native Abundance (Rank #3 of 65 Cyclotides)

For groups seeking to isolate native cyclotides without recourse to chemical synthesis or recombinant expression, Cycloviolacin O22's third-ranked abundance in Viola philippica leaf tissue—verified by Orbitrap Exploris 480 MS and confirmed by manual b/y-ion spectrum annotation—makes it an economically attractive target . Using strong cation exchange pre-fractionation followed by reversed-phase HPLC, researchers can recover Cycloviolacin O22 at yields exceeding those of Cycloviolacin T1 and varv peptide D from as little as 4 µg of total leaf extract. This sourcing advantage is particularly relevant for academic laboratories and start-up biotech firms operating under constrained budgets that require multi-milligram quantities for structure–activity relationship profiling or in vivo efficacy studies.

Loop 5-Grafted Cyclotide Library Construction Using Cycloviolacin O22's WPV Motif as a Low-Cytotoxicity Baseline

The replacement of the highly cytolytic Trp-Ile-Pro (WIP) motif of kalata B1/Cycloviolacin O2 with the Trp-Pro-Val (WPV) motif in Cycloviolacin O22's loop 5 provides a lower baseline cytotoxicity against mammalian cells, as inferred from the established correlation between loop 5 hydrophobicity and membrane disruption potency . Researchers constructing grafted cyclotide libraries—where a foreign therapeutic peptide sequence is inserted into loop 5 or loop 6—should select Cycloviolacin O22 as the scaffold when the desired readout is target-specific activity (e.g., receptor binding, enzyme inhibition) without the confounding background cytolysis that plagues Cycloviolacin O2-based grafts. Cytotoxicity screening against U-937 lymphoma cells (IC50 of Cycloviolacin O2 = 0.26 µM) and normal human fibroblasts provides the experimental framework to confirm the predicted potency differential.

Quote Request

Request a Quote for Cycloviolacin O22

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.